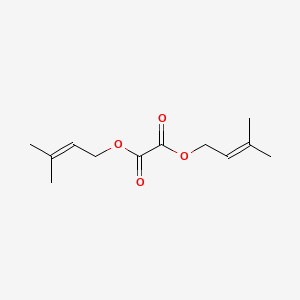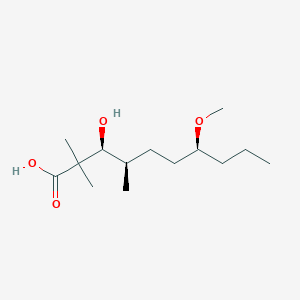
5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chloro group, hydroxyl groups, and a naphthalenyl moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-hydroxy-3-methylnaphthalen-1-amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydroxybenzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-hydroxy-N-phenylbenzamide
- 5-Chloro-2-hydroxy-N-benzylbenzamide
- 5-Chloro-2-hydroxy-N-phenethylbenzamide
Uniqueness
5-Chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide is unique due to the presence of the naphthalenyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Número CAS |
634902-75-3 |
|---|---|
Fórmula molecular |
C18H14ClNO3 |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C18H14ClNO3/c1-10-8-15(12-4-2-3-5-13(12)17(10)22)20-18(23)14-9-11(19)6-7-16(14)21/h2-9,21-22H,1H3,(H,20,23) |
Clave InChI |
XDGOLGHBCIAOOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)

![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)

![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)

![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)


![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
